molecular formula C10H6O4S2 B1222727 2-Thenoyl peroxide CAS No. 30930-49-5

2-Thenoyl peroxide

Cat. No.: B1222727
CAS No.: 30930-49-5
M. Wt: 254.3 g/mol
InChI Key: UGAYSOYUISAMLO-UHFFFAOYSA-N
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Description

2-Thenoyl peroxide is an organic peroxide compound with the molecular formula C10H6O4S2. It is also known as bis(2-thienylcarbonyl) peroxide. This compound is characterized by the presence of two thenoyl groups (derived from thiophene-2-carboxylic acid) linked by a peroxide bond. Organic peroxides like this compound are known for their ability to decompose and generate free radicals, making them useful in various chemical reactions and industrial applications .

Scientific Research Applications

2-Thenoyl peroxide has several scientific research applications, including:

    Chemistry: It is used as a radical initiator in polymerization reactions and as an oxidizing agent in organic synthesis.

    Biology: The compound’s ability to generate free radicals makes it useful in studying oxidative stress and its effects on biological systems.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is employed in the production of polymers, resins, and other industrial chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thenoyl peroxide typically involves the reaction of thiophene-2-carboxylic acid with hydrogen peroxide in the presence of a catalyst. The reaction conditions often include an acidic medium to facilitate the formation of the peroxide bond. The general reaction can be represented as follows:

2C4H3SCOOH+H2O2(C4H3SCO)2O2+2H2O2 \text{C}_4\text{H}_3\text{SCOOH} + \text{H}_2\text{O}_2 \rightarrow (\text{C}_4\text{H}_3\text{SCO})_2\text{O}_2 + 2 \text{H}_2\text{O} 2C4​H3​SCOOH+H2​O2​→(C4​H3​SCO)2​O2​+2H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control. The use of automated analyzers and specialized columns can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Thenoyl peroxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products

The major products formed from the reactions of this compound include aryl 2-thenoates and other derivatives of thiophene-2-carboxylic acid .

Mechanism of Action

The mechanism of action of 2-Thenoyl peroxide involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used .

Comparison with Similar Compounds

Similar Compounds

    Benzoyl peroxide: Another organic peroxide commonly used as a radical initiator and oxidizing agent.

    Acetyl peroxide: Known for its use in organic synthesis and polymerization reactions.

    Peroxyacetic acid: Used as a disinfectant and sterilizing agent.

Uniqueness

2-Thenoyl peroxide is unique due to its thenoyl groups, which impart specific reactivity and selectivity in chemical reactions. Its ability to generate thenoyloxy radicals distinguishes it from other peroxides, making it valuable in specialized applications .

Properties

IUPAC Name

thiophene-2-carbonyl thiophene-2-carboperoxoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4S2/c11-9(7-3-1-5-15-7)13-14-10(12)8-4-2-6-16-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAYSOYUISAMLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)OOC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184919
Record name 2-Thenoyl peroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30930-49-5
Record name Peroxide, bis(2-thienylcarbonyl)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30930-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thenoyl peroxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030930495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thenoyl peroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-thienylcarbonyl) peroxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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